
5-Cyano-N-cyclopropylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyano-N-cyclopropylpyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry Sulfonamides are characterized by the presence of the sulfonamide functional group (-SO2NH2) attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-N-cyclopropylpyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with a sulfonamide precursor. One common method is the oxidative coupling of thiols and amines, which allows for the formation of sulfonamides in a single step . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar oxidative coupling methods. The use of readily available low-cost commodity chemicals such as thiols and amines makes this process economically viable. Additionally, the reaction conditions can be optimized to achieve high yields and purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
5-Cyano-N-cyclopropylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinamides or sulfenamides.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfinamides, and sulfenamides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
作用機序
The mechanism of action of 5-Cyano-N-cyclopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in the bacteriostatic effect. The compound’s unique structure allows it to effectively bind to the enzyme, making it a potent inhibitor .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Cyano-N-cyclopropylpyridine-3-sulfonamide include other sulfonamides such as sulfamethoxazole, sulfadiazine, and sulfasalazine . These compounds share the sulfonamide functional group and exhibit similar antibacterial properties.
Uniqueness
What sets this compound apart from other sulfonamides is its unique cyclopropyl and cyano substituents on the pyridine ring. These structural features can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties, making it a valuable compound for further research and development .
特性
分子式 |
C9H9N3O2S |
|---|---|
分子量 |
223.25 g/mol |
IUPAC名 |
5-cyano-N-cyclopropylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H9N3O2S/c10-4-7-3-9(6-11-5-7)15(13,14)12-8-1-2-8/h3,5-6,8,12H,1-2H2 |
InChIキー |
XTVBJOIXJFECJC-UHFFFAOYSA-N |
正規SMILES |
C1CC1NS(=O)(=O)C2=CN=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


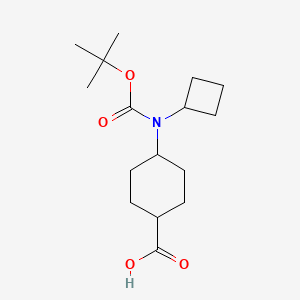
![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
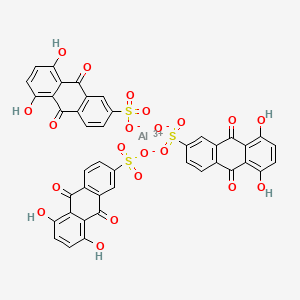
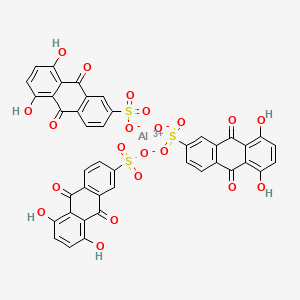
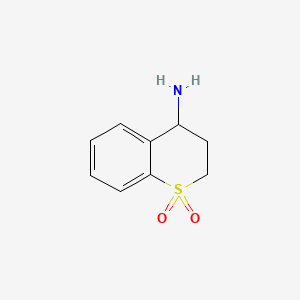
![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)
![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)


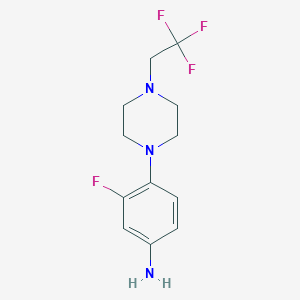


![Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12076340.png)
